3,5-Dibromo-1-methylpyrazin-2(1H)-one

Description

Molecular Formula and Crystallographic Analysis

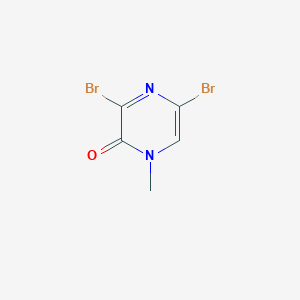

This compound possesses the molecular formula C₅H₄Br₂N₂O with a molecular weight of 267.91 g/mol. The compound is characterized by CAS number 87486-34-8 and MDL number MFCD12022617, distinguishing it from the structurally related but distinct 3,5-Dibromo-1-methylpyridin-2(1H)-one which bears CAS number 14529-54-5. The molecular structure consists of a six-membered pyrazinone ring containing two nitrogen atoms at positions 1 and 4, with bromine substituents located at positions 3 and 5, and a methyl group attached to the nitrogen atom at position 1.

Crystallographic investigations reveal that this compound crystallizes with specific geometric parameters that reflect the influence of halogen substitution on the ring system. The compound exhibits a melting point of 98°C and a predicted boiling point of 261.9 ± 50.0°C at 760 mmHg. The International Union of Pure and Applied Chemistry name for this compound is 3,5-dibromo-1-methyl-2(1H)-pyrazinone, and its Simplified Molecular-Input Line-Entry System representation is BrC1=NC(=CN(C1=O)C)Br.

The structural integrity of this compound has been confirmed through multiple analytical techniques, with the Cambridge Structural Database serving as a repository for validated crystal structure data of similar heterocyclic compounds. The crystallographic data indicates that the compound adopts a planar or near-planar configuration for the pyrazinone ring system, with the bromine atoms extending out of the plane due to their larger van der Waals radii compared to hydrogen atoms.

Tautomeric Forms and Ring-Chair Conformations

The pyrazinone ring system in this compound exhibits distinct tautomeric possibilities that significantly influence its structural behavior and chemical reactivity. The primary tautomeric form involves the keto-enol equilibrium between the pyrazinone structure and its hydroxypyrazine counterpart. However, the presence of the methyl substituent at the nitrogen atom stabilizes the pyrazinone tautomer by preventing proton migration, thereby favoring the lactam form over the hydroxyl tautomer.

The six-membered pyrazinone ring adopts a planar conformation rather than the chair or boat conformations typically observed in saturated cyclohexane derivatives. This planarity is enforced by the aromatic character of the ring system and the sp² hybridization of the carbon and nitrogen atoms within the ring. The carbonyl group at position 2 participates in resonance with the ring system, contributing to the overall electronic delocalization and structural rigidity.

Computational analysis suggests that the preferred conformation minimizes steric interactions between the bromine substituents and maintains optimal orbital overlap for conjugation within the ring system. The methyl group attached to nitrogen adopts a position that minimizes steric hindrance with the adjacent carbonyl oxygen while maintaining favorable electrostatic interactions. The dihedral angles within the molecule reflect the balance between electronic conjugation requirements and steric considerations imposed by the bulky bromine atoms.

The conformational analysis reveals that rotational barriers around single bonds are influenced by the electron-withdrawing nature of the bromine substituents and the electron-donating properties of the methyl group. These electronic effects create a conformational landscape where specific orientations are energetically favored, leading to restricted rotation and defined three-dimensional molecular geometry.

Comparative Analysis with Related Pyrazinone Derivatives

Comparative structural analysis with related pyrazinone derivatives provides valuable insights into the specific structural features of this compound. The closely related compound 3,5-dibromo-2(1h)-pyrazinone, which lacks the methyl substituent, exhibits different crystallographic parameters and hydrogen bonding patterns due to the availability of the nitrogen-hydrogen bond for intermolecular interactions. This unsubstituted derivative displays molecular formula C₄H₂Br₂N₂O with a molecular weight of approximately 251.85 g/mol, demonstrating the structural impact of the additional methyl group.

The comparison extends to other halogenated pyrazinone derivatives, including compounds with different halogen substitution patterns. The 3,5-dibromo substitution pattern creates a symmetric electronic environment that differs markedly from mono-brominated or asymmetrically substituted analogs. The symmetric placement of bromine atoms results in balanced electronic effects and uniform steric interactions, leading to distinct solid-state packing arrangements compared to asymmetric derivatives.

Analysis of the related pyridinone analog, 3,5-Dibromo-1-methylpyridin-2(1H)-one, reveals significant structural differences despite the similar substitution pattern. The pyridinone derivative contains only one nitrogen atom in the six-membered ring, resulting in different electronic distribution and hydrogen bonding capabilities. The pyridinone analog exhibits a molecular weight of 266.92 g/mol, slightly different from the pyrazinone derivative, reflecting the replacement of one carbon atom with nitrogen in the ring system.

Regional derivatives such as 3,5-Dibromo-6-methylpyrazin-2-amine demonstrate how positional isomerism affects structural properties. This compound features an amino group instead of the carbonyl functionality, leading to entirely different hydrogen bonding patterns and crystallographic arrangements. The amino derivative exhibits different solubility characteristics and solid-state stability compared to the carbonyl-containing pyrazinone.

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| This compound | C₅H₄Br₂N₂O | 267.91 g/mol | N-methyl pyrazinone |

| 3,5-dibromo-2(1h)-pyrazinone | C₄H₂Br₂N₂O | ~251.85 g/mol | Unsubstituted nitrogen |

| 3,5-Dibromo-1-methylpyridin-2(1H)-one | C₆H₅Br₂NO | 266.92 g/mol | Pyridinone ring |

| 3,5-Dibromo-6-methylpyrazin-2-amine | C₅H₅Br₂N₃ | 266.92 g/mol | Amino functionality |

Halogen Bonding Patterns in Solid-State Structures

The presence of two bromine atoms in this compound creates distinctive halogen bonding patterns that significantly influence the solid-state structure and crystal packing arrangements. Halogen bonding, a non-covalent interaction involving the electron-deficient region of bromine atoms and electron-rich sites on neighboring molecules, plays a crucial role in determining the three-dimensional organization of the compound in the crystalline state.

Crystallographic studies of related dibrominated heterocyclic compounds provide insights into the expected halogen bonding behavior of this compound. Research on structurally similar compounds demonstrates that bromine atoms can engage in both sigma-hole interactions and pi-hole interactions, depending on the geometric arrangement and electronic environment. The symmetric placement of bromine atoms at positions 3 and 5 creates multiple potential sites for halogen bond formation, leading to complex three-dimensional network structures.

The electron-withdrawing nature of the bromine substituents enhances the electrophilic character of the sigma-holes, making them particularly effective halogen bond donors. The carbonyl oxygen at position 2 and the nitrogen atoms within the ring system serve as potential halogen bond acceptors, creating possibilities for both intramolecular and intermolecular halogen bonding interactions. The methyl group, while not directly participating in halogen bonding, influences the overall molecular geometry and accessibility of halogen bonding sites.

Analysis of hydrogen bonding patterns in related dibrominated compounds reveals complementary interactions that work in conjunction with halogen bonding to stabilize crystal structures. In the case of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), complementary carbon-hydrogen to bromine hydrogen bonds form chains of molecules with specific geometric arrangements. Similar patterns are expected in this compound, where the methyl group hydrogen atoms may participate in weak hydrogen bonding interactions with bromine atoms or oxygen atoms on neighboring molecules.

The solid-state packing efficiency of this compound is optimized through the cooperative effects of halogen bonding, hydrogen bonding, and van der Waals interactions. The planar nature of the pyrazinone ring facilitates pi-pi stacking interactions between parallel molecules, while the bromine substituents provide additional directional interactions that guide the overall crystal architecture. These combined interactions result in specific space group symmetries and unit cell parameters that reflect the balance between attractive and repulsive forces in the crystalline state.

The understanding of halogen bonding patterns in this compound has implications for predicting its physical properties, including melting point, solubility, and polymorphic behavior. The strength and directionality of halogen bonds contribute to the thermal stability of the crystal lattice and influence the energy required for phase transitions. Furthermore, the halogen bonding patterns affect the intermolecular recognition properties of the compound, which may be relevant for its applications in molecular recognition and supramolecular chemistry.

Propriétés

IUPAC Name |

3,5-dibromo-1-methylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c1-9-2-3(6)8-4(7)5(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVJQIHAUHVGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C(C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516841 | |

| Record name | 3,5-Dibromo-1-methylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87486-34-8 | |

| Record name | 3,5-Dibromo-1-methylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chemical Properties

- Molecular Formula : C₅H₄Br₂N₂O

- Molecular Weight : 267.91 g/mol

- Melting Point : 98°C

- Boiling Point : 261.9°C at 760 mmHg

Preparation Methodology

Synthesis Using Methylaminoacetonitrile Hydrochloride and Oxalyl Bromide

This method is one of the most widely reported for synthesizing 3,5-Dibromo-1-methylpyrazin-2(1H)-one.

- Suspend methylaminoacetonitrile hydrochloride (20 g, 142 mmol) in dichloromethane (DCM) (1300 mL).

- Slowly add oxalyl bromide (54 mL, 188.67 mmol) to the suspension.

- Add N,N-dimethylformamide (DMF) (1.5 mL) dropwise at a temperature of 0°C.

- Stir the reaction mixture at 55°C for 16 hours.

- Concentrate the DCM under reduced pressure.

- Purify the residue via column chromatography using a solvent system of 2% methanol in dichloromethane .

- The final product is obtained as a pale yellow solid with a yield of approximately 92% .

Reaction Conditions Analysis

| Parameter | Value/Details |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | N,N-dimethylformamide |

| Temperature Range | 0–55°C |

| Reaction Time | 16 hours |

| Purification Method | Column Chromatography |

| Yield | ~92% |

Alternative Raw Materials

While methylaminoacetonitrile hydrochloride and oxalyl bromide are commonly used, other brominating agents or pyrazinone precursors can be explored depending on availability.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3,5-Dibromo-1-methylpyrazin-2(1H)-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 1-methylpyrazin-2(1H)-one.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: 1-Methylpyrazin-2(1H)-one.

Substitution: Substituted pyrazinone derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

3,5-Dibromo-1-methylpyrazin-2(1H)-one has been shown to possess notable antibacterial properties. Studies have demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria are comparable to established antibiotics, highlighting its potential as an antimicrobial agent.

Anticancer Potential

In vitro studies indicate that this compound can reduce cell viability in several cancer cell lines, such as A549 (lung cancer) and SW480 (colon cancer). These findings suggest that this compound may have applications in cancer therapy.

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Agricultural Chemistry

The compound is also utilized as a fungicide in agricultural practices. Its ability to inhibit fungal growth helps protect crops from infections, thereby enhancing agricultural productivity. This application is critical for sustainable farming practices as it reduces reliance on more toxic chemical fungicides .

Materials Science

In materials science, this compound is incorporated into the formulation of advanced materials. It contributes to enhanced thermal stability and resistance to degradation in various applications, including the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Analytical Chemistry

This compound serves as a reagent in analytical procedures. It facilitates the detection and quantification of other chemical substances in complex mixtures, making it valuable in research laboratories for chemical analysis .

Biochemical Applications

In biochemistry, this compound is used in biochemical assays that study enzyme activities and metabolic pathways. Understanding these processes is crucial for developing new therapeutic strategies and understanding biological functions at a molecular level .

Case Studies

Several case studies highlight the diverse applications of this compound:

- Antimicrobial Study : A study demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating its potential as an alternative to existing antibiotics.

- Anticancer Study : Research involving various cancer cell lines showed that this compound could inhibit cell proliferation effectively, suggesting its role as a candidate for anticancer drug development.

Mécanisme D'action

The mechanism of action of 3,5-Dibromo-1-methylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the pyrazinone ring play crucial roles in binding to these targets and exerting biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues and Similarity Scores

The following compounds share structural or functional similarities with 3,5-Dibromo-1-methylpyrazin-2(1H)-one, as determined by molecular similarity algorithms:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | 120781-02-4 | 0.55 | Imidazole ring; ester substituent |

| Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | 87597-21-5 | 0.55 | Fused imidazo-pyrazine ring; ester group |

| 3,5-Dibromo-1-methylpyridin-2(1H)-one | 14529-54-5 | - | Pyridinone ring (vs. pyrazinone) |

| 1-Benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one | 173200-35-6 | - | Chloro substituents; benzyl group |

| 3,5-Dibromo-2-hydroxypyrazine | 21943-15-7 | - | Hydroxyl group (no methyl) |

Notes:

- Pyridinone vs.

- Halogen Substitution : The dichloro derivative (CAS 173200-35-6) substitutes bromine with chlorine, reducing molecular weight (269.13 g/mol vs. 267.91 g/mol) and reactivity due to weaker leaving-group ability .

- Functional Groups: The hydroxyl-bearing analogue (CAS 21943-15-7) lacks the methyl group, increasing polarity and hydrogen-bond donor capacity .

Physicochemical Properties

A comparative analysis of key properties:

| Property | This compound | 1-Benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one | 3,5-Dibromo-2-hydroxypyrazine |

|---|---|---|---|

| Molecular Weight (g/mol) | 267.91 | 269.13 | 250.88 |

| Boiling Point (°C) | No data | 369.8 (predicted) | No data |

| Density (g/cm³) | - | 1.35 (predicted) | - |

| Storage Conditions | Room temperature | Room temperature | Likely refrigerated |

| Hazard Statements | H302 (harmful if swallowed) | Not reported | Not reported |

Key Observations :

Commercial Availability and Pricing

| Supplier | Quantity (g) | Price (USD) | Purity |

|---|---|---|---|

| Aladdin Scientific | 1 | ~$50 | ≥95% |

| CymitQuimica | 10 | ~$325 | ≥97% |

The dichloro analogue (CAS 173200-35-6) is priced lower (~$30–$50/g) due to cheaper chlorine sources, while hydroxylated derivatives (e.g., CAS 21943-15-7) are niche and costlier .

Activité Biologique

3,5-Dibromo-1-methylpyrazin-2(1H)-one is a heterocyclic compound notable for its diverse biological activities. Its chemical structure, characterized by two bromine atoms on the pyrazine ring, contributes to its unique properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties based on various studies.

- Chemical Formula : C6H4Br2N2O

- Molecular Weight : 265.91 g/mol

- Physical State : Solid at room temperature

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.05 mg/mL |

The compound demonstrated complete inhibition of bacterial growth within eight hours in some cases, highlighting its potential as a therapeutic agent against bacterial infections .

Anti-inflammatory and Antioxidant Properties

Several studies have reported that this compound possesses anti-inflammatory and antioxidant activities. It may be beneficial in treating inflammatory diseases such as arthritis and asthma due to its ability to reduce oxidative stress and inflammation markers in vitro .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cells. The compound's mechanism appears to involve the induction of apoptosis in cancerous cells, making it a candidate for further research as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of S. aureus and E. coli at low concentrations, suggesting its potential use in clinical settings for treating infections caused by these pathogens .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound in a model of induced inflammation. The results showed a significant reduction in pro-inflammatory cytokines when treated with this compound compared to control groups .

Toxicity and Safety

The safety profile of this compound has been assessed in preliminary studies. While it shows promise in biological applications, further research is necessary to establish its toxicity levels and safe dosage ranges for potential therapeutic use .

Future Directions

Future research should focus on:

- Elucidating the mechanisms underlying the biological activities of this compound.

- Conducting clinical trials to evaluate its efficacy and safety in humans.

- Synthesizing novel derivatives to enhance biological activity and reduce toxicity.

Q & A

Q. How can computational modeling predict the reactivity of brominated pyrazinones in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic centers (C-3 and C-5 positions). Fukui indices quantify susceptibility to nucleophilic attack, while transition-state modeling predicts regioselectivity in reactions with amines or thiols. Solvent effects (e.g., polarizable continuum models) refine accuracy .

Q. What experimental strategies resolve contradictions in reported biological activity data for brominated heterocycles?

- Methodological Answer :

- Dose-Response Validation : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., SU-DHL-2 lymphoma cells or AC16 cardiomyocytes) to confirm IC₅₀ values .

- Off-Target Profiling : Employ kinome-wide screening or proteomics to identify non-specific binding.

- Metabolite Analysis : LC-MS/MS tracks degradation products that may contribute to observed bioactivity discrepancies .

Q. What role does this compound play in structure-activity relationship (SAR) studies for kinase inhibitors?

- Methodological Answer : The bromine atoms enhance hydrophobic interactions with kinase ATP-binding pockets. SAR is explored by synthesizing analogs with varying substituents (e.g., Cl, F, or methyl groups) at positions 3 and 5. Biological testing against recombinant kinases (e.g., JAK2 or EGFR) and molecular docking (e.g., AutoDock Vina) correlate substituent effects with inhibitory potency .

Q. How can X-ray crystallography resolve the solid-state structure of this compound, and what challenges arise due to bromine atoms?

- Methodological Answer : Single crystals are grown via slow evaporation in DCM/hexane. Heavy bromine atoms facilitate phasing via SHELXD (using intrinsic anomalous scattering), but high thermal motion may require low-temperature (100 K) data collection. SHELXL refines occupancy ratios for disordered bromine positions. Challenges include radiation damage mitigation and twinning corrections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.